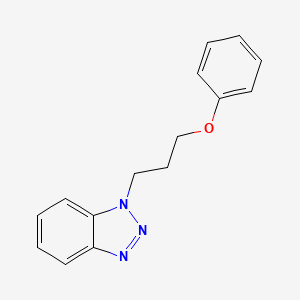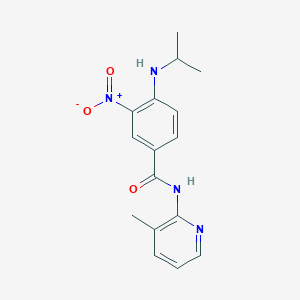![molecular formula C22H18ClN3O2 B4392628 (4-chlorophenyl)-N-[7-(4-methylphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]ca rboxamide](/img/structure/B4392628.png)
(4-chlorophenyl)-N-[7-(4-methylphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]ca rboxamide
Overview
Description
(4-chlorophenyl)-N-[7-(4-methylphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]ca rboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a benzamide group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)-N-[7-(4-methylphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]ca rboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamide Group: This step involves the reaction of the quinazoline intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Final Assembly: The final product is obtained by coupling the intermediate with 4-methylphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)-N-[7-(4-methylphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]ca rboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the quinazoline core or other functional groups.
Substitution: Halogen substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
(4-chlorophenyl)-N-[7-(4-methylphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]ca rboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)-N-[7-(4-methylphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]ca rboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-sulfamoylphenyl)benzamide: This compound shares a similar benzamide structure but with a sulfamoyl group instead of a quinazoline core.
4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: This compound has a similar benzamide structure but with a hydroxyphenyl group.
Uniqueness
(4-chlorophenyl)-N-[7-(4-methylphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]ca rboxamide is unique due to its quinazoline core, which imparts specific biological and chemical properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-13-2-4-14(5-3-13)16-10-19-18(20(27)11-16)12-24-22(25-19)26-21(28)15-6-8-17(23)9-7-15/h2-9,12,16H,10-11H2,1H3,(H,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQAWODQALHEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide](/img/structure/B4392545.png)
![N4-Butyl-N2,N2-dimethyl-6-[(6-propoxypyridazin-3-YL)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B4392552.png)
![2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B4392555.png)
![N-ethyl-2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5-methylbenzenesulfonamide](/img/structure/B4392556.png)

![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B4392579.png)
![6-Phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,2,4-triazine](/img/structure/B4392596.png)
![N~1~-(3-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4392601.png)
![1-(diphenylmethyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4392611.png)
![1-ethyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B4392618.png)
![N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-4-methylbenzamide](/img/structure/B4392625.png)
![2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4392642.png)

![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4392655.png)
